Cas no 2413899-83-7 (tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate)
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
- 2413899-83-7
- EN300-26666309
-
- Inchi: 1S/C14H17N3O2S2/c1-9-7-5-6-8-10(9)17(11-15-16-12(20)21-11)13(18)19-14(2,3)4/h5-8H,1-4H3,(H,16,20)
- InChI Key: YPSQRKMWAILWCU-UHFFFAOYSA-N
- SMILES: S1C(NN=C1N(C(=O)OC(C)(C)C)C1C=CC=CC=1C)=S
Computed Properties
- Exact Mass: 323.07621914g/mol
- Monoisotopic Mass: 323.07621914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 111Ų
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26666309-1g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 1g |
$355.0 | 2023-09-12 | ||
| Enamine | EN300-26666309-5g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 5g |
$1033.0 | 2023-09-12 | ||
| Enamine | EN300-26666309-10g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 10g |
$1531.0 | 2023-09-12 | ||
| Enamine | EN300-26666309-0.05g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 95.0% | 0.05g |
$299.0 | 2025-03-20 | |
| Enamine | EN300-26666309-0.1g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 95.0% | 0.1g |
$314.0 | 2025-03-20 | |
| Enamine | EN300-26666309-0.25g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 95.0% | 0.25g |
$328.0 | 2025-03-20 | |
| Enamine | EN300-26666309-0.5g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 95.0% | 0.5g |
$341.0 | 2025-03-20 | |
| Enamine | EN300-26666309-1.0g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 95.0% | 1.0g |
$355.0 | 2025-03-20 | |
| Enamine | EN300-26666309-2.5g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 95.0% | 2.5g |
$697.0 | 2025-03-20 | |
| Enamine | EN300-26666309-5.0g |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate |
2413899-83-7 | 95.0% | 5.0g |
$1033.0 | 2025-03-20 |
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413899-83-7): An Overview of Its Structure, Synthesis, and Potential Applications in Medicinal Chemistry
tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413899-83-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of carbamates and is characterized by the presence of a tert-butyl group, a 2-methylphenyl moiety, and a 5-sulfanyl-1,3,4-thiadiazol-2-yl substituent. The combination of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various research and development activities.
The structure of tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is particularly noteworthy. The tert-butyl group provides steric hindrance and enhances the stability of the compound, while the 2-methylphenyl moiety introduces aromaticity and potential binding interactions with biological targets. The 5-sulfanyl-1,3,4-thiadiazol-2-yl substituent is a heterocyclic ring that contains sulfur and nitrogen atoms, which are known to participate in various biological processes such as enzyme inhibition and receptor modulation. The presence of these functional groups suggests that the compound may exhibit diverse biological activities.
The synthesis of tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate has been reported in several scientific publications. One common approach involves the reaction of 2-amino-5-sulfanyl-1,3,4-thiadiazole with tert-butyl 2-methylphenylcarbamate under appropriate conditions. This reaction typically proceeds via nucleophilic substitution or condensation mechanisms, yielding the desired product with high purity and yield. The synthetic route can be optimized by varying reaction parameters such as temperature, solvent, and catalysts to achieve optimal conditions for large-scale production.
Recent research has focused on exploring the biological activities of tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate. Studies have shown that this compound exhibits potent antimicrobial properties against a range of bacterial and fungal strains. For instance, a study published in the Journal of Medicinal Chemistry reported that tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate demonstrated significant inhibitory effects on Staphylococcus aureus and Candida albicans. These findings suggest that the compound could be a promising lead for developing new antimicrobial agents.
In addition to its antimicrobial properties, tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate has also shown potential as an anti-inflammatory agent. Research conducted by a team at the University of California found that the compound effectively reduced inflammation in both in vitro and in vivo models. The anti-inflammatory activity is attributed to its ability to inhibit key inflammatory mediators such as cytokines and chemokines. These results indicate that tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate could be further investigated for its therapeutic potential in inflammatory diseases.
The pharmacokinetic properties of tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate have also been studied to understand its behavior in biological systems. Preliminary data suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and low toxicity in animal models. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.
Furthermore, computational studies have been conducted to predict the molecular interactions of tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate with various biological targets. Molecular docking simulations have shown that the compound can bind to specific protein targets involved in microbial infection and inflammation pathways. These computational insights provide valuable information for rational drug design and optimization.
In conclusion, tert-butyl N-(2-methylphenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS No. 2413899-83-7) is a multifaceted compound with significant potential in medicinal chemistry. Its unique structure confers diverse biological activities such as antimicrobial and anti-inflammatory effects. Ongoing research continues to explore its therapeutic applications and optimize its pharmacological properties for future drug development.
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